Ethyl 9-methyl-8-oxo-5-phenyl-8,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate
Description
Ethyl 9-methyl-8-oxo-5-phenyl-8,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate is a heterocyclic compound featuring a fused pyrido-triazolo-pyrimidine scaffold. Key structural attributes include:
- Ethyl carboxylate at position 7, enhancing solubility and reactivity.
- 8-oxo and 9-methyl groups, contributing to hydrogen-bonding and steric effects.
- 5-phenyl substituent, which may influence π-π stacking interactions in biological systems.
Properties
IUPAC Name |
ethyl 13-methyl-12-oxo-8-phenyl-2,3,5,7,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10-pentaene-11-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c1-3-26-17(25)13-9-12-14(11-7-5-4-6-8-11)21-18-19-10-20-23(18)15(12)22(2)16(13)24/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBXSRSHFADODL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N(C1=O)C)N3C(=NC=N3)N=C2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 9-methyl-8-oxo-5-phenyl-8,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate (CAS Number: 1021047-17-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antiviral, and other pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C18H15N5O3 |
| Molecular Weight | 349.3 g/mol |
| Structure | Chemical Structure |
1. Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through multiple mechanisms:
- Inhibition of Kinases : The compound has been identified as a multi-target kinase inhibitor. Specific studies report its effectiveness against cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) pathways, which are crucial for tumor progression and proliferation .
- Case Study : In a study involving cell lines such as HT29 and A549, the compound demonstrated IC50 values in the low micromolar range (e.g., 12 nM for EGFR inhibition) .
2. Antiviral Activity
The compound also shows promising antiviral properties, particularly against Hepatitis C Virus (HCV). Its mechanism involves interference with viral replication processes:
- Mechanism : Ethyl 9-methyl-8-oxo derivatives have been noted for their ability to inhibit HCV NS5B polymerase activity, which is essential for viral RNA replication .
3. Antioxidant and Anti-inflammatory Effects
In addition to its anticancer and antiviral activities, this compound exhibits significant antioxidant properties:
- Antioxidant Activity : It has been shown to inhibit DPPH radical formation effectively, indicating strong free radical scavenging capabilities .
- Anti-inflammatory Effects : The compound's structure allows it to modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases .
Research Findings
Numerous studies have explored the biological activities of related pyrido[2,3-d]pyrimidine derivatives. These compounds often share structural similarities with Ethyl 9-methyl-8-oxo derivatives and exhibit a range of biological activities including:
| Activity Type | Related Compounds | Reference Count |
|---|---|---|
| Antitumor | Pyrido[2,3-d]pyrimidines | ~430 |
| Antiviral | Pyridotriazolopyrimidinones | ~150 |
| Antioxidant | Various derivatives | Numerous |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of ethyl 9-methyl-8-oxo-5-phenyl-8,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate. In vitro assays demonstrate its effectiveness against various cancer cell lines. For instance:
- Cell Line Studies : The compound exhibited significant cytotoxic effects on human lung (A549) and hepatocellular carcinoma (HepG2) cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .
Antioxidant Properties
In addition to its anticancer effects, this compound has shown promising antioxidant activity . It can scavenge free radicals effectively, which may contribute to its therapeutic potential in preventing oxidative stress-related diseases .
Drug Development
The structural features of this compound make it a candidate for further development in drug formulations targeting cancer and other diseases characterized by oxidative stress. Its unique triazole-pyrimidine framework allows for modifications that could enhance its bioactivity and selectivity .
Case Study 1: Anticancer Efficacy
A study conducted by Khaligh et al. investigated the anticancer efficacy of derivatives related to ethyl 9-methyl-8-oxo compounds. The results indicated that certain derivatives not only inhibited tumor growth but also showed lower toxicity towards normal cells compared to traditional chemotherapeutics .
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis of this compound revealed that using eco-friendly solvents significantly improved yield while reducing environmental impact. This approach aligns with current trends in green chemistry .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Key Structural Features of Triazolo-Pyrimidine Derivatives
Key Observations:
- Substituent Diversity : The target compound’s ethyl carboxylate at position 7 distinguishes it from simpler analogs like 7-chloro-triazolo-pyrimidine .
- Fused Ring Systems: Unlike pyrimido-thieno or pyrazolo-triazolo hybrids , the target compound’s pyrido-triazolo-pyrimidine core offers a unique balance of rigidity and electronic properties.
Key Observations:
- Ester vs. Nitrile Synthesis : The target compound’s ethyl carboxylate group likely requires esterification steps similar to those in , though direct evidence is absent in the provided literature.
- Chlorination vs. Functionalization : Unlike 7-chloro derivatives synthesized via POCl₃ , the target compound’s oxo and carboxylate groups suggest alternative pathways.
Key Observations:
- Antimicrobial Potential: Analogous hydrazone derivatives exhibit activity against plant pathogens , suggesting possible applications for the target compound.
Preparation Methods
Formation of the Pyrimidine Ring
The synthesis begins with the condensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-phenylbutane-1,3-dione in acetic acid under reflux conditions. This step initiates nucleophilic attack by the amino group on the diketone’s carbonyl carbon, forming a Schiff base intermediate. Cyclization occurs via intramolecular dehydration, yielding a dihydropyrimidine precursor.
Key Parameters :
Triazole Ring Formation and Methylation
The dihydropyrimidine intermediate undergoes cyclocondensation with methylamine hydrochloride in the presence of phosphorus oxychloride (POCl₃). POCl₃ acts as both a dehydrating agent and a Lewis acid catalyst, facilitating the formation of the triazolo[1,5-a]pyrimidine core. Subsequent methylation at the N9 position is achieved using methyl iodide (CH₃I) in dimethylformamide (DMF) under basic conditions (K₂CO₃).
Optimization Insight :
Excess methyl iodide (1.5 equivalents) and prolonged reaction times (12 hours) improve methylation efficiency, achieving >90% conversion.
Tandem Reaction Strategy for Streamlined Synthesis
One-Pot Three-Component Condensation
A modern approach employs a tandem reaction involving 3-amino-5-methylthio-1,2,4-triazole, benzaldehyde, and ethyl acetoacetate under microwave irradiation. This method circumvents intermediate isolation, reducing synthesis time from days to hours.
Mechanistic Pathway :
- Knoevenagel Condensation : Benzaldehyde and ethyl acetoacetate form an α,β-unsaturated ketone.
- Michael Addition : The triazole’s amino group attacks the ketone, generating a β-amino ketone intermediate.
- Cyclization : Intramolecular nucleophilic attack and dehydration yield the fused triazolo-pyrimidine system.
Reaction Conditions :
Advantages Over Conventional Methods
- Time Efficiency : 30 minutes vs. 20 hours in traditional routes.
- Reduced Byproducts : Microwave heating enhances reaction specificity.
Crystallographic Insights into Structural Optimization
X-ray diffraction studies of analogous compounds, such as ethyl 8-phenyl-6-methyl-triazolo[1,5-a]pyridine-7-carboxylate, reveal critical structural features:
- Planarity : The triazolo-pyridine core exhibits near-planar geometry (r.m.s. deviation = 0.0068 Å), ensuring minimal steric hindrance during cyclization.
- Dihedral Angles : A 61.4° angle between the phenyl substituent and the fused-ring system minimizes electronic repulsion, favoring thermodynamic stability.
Implications for Synthesis :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance planarity by stabilizing transition states.
- Temperature Control : Slow cooling during crystallization improves dihedral alignment, reducing defects.
Purification and Characterization Protocols
Recrystallization and Chromatography
Crude products are purified via:
Analytical Validation
- ¹H NMR (400 MHz, CDCl₃): Key signals include δ 1.15 (t, 3H, CH₂CH₃), 2.51 (s, 3H, NCH₃), and 7.28–7.33 (m, 5H, Ph).
- XRD : Confirms planarity and dihedral angles.
- HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
Comparative Analysis of Synthetic Routes
| Method | Yield | Time | Complexity | Scalability |
|---|---|---|---|---|
| Conventional Multi-Step | 65–70% | 20 hrs | High | Moderate |
| Microwave-Assisted Tandem | 78% | 0.5 hrs | Low | High |
Key Findings :
- Microwave-assisted synthesis offers superior efficiency and scalability for industrial applications.
- Conventional methods remain valuable for small-scale, high-purity batches.
Challenges and Mitigation Strategies
Regioisomer Formation
Competing pathways during cyclization may yield undesired regioisomers. Strategies include:
Oxidative Degradation
The 8-oxo group is prone to oxidation under acidic conditions. Stabilization is achieved via:
- Inert Atmosphere : Nitrogen or argon prevents O₂ exposure.
- Antioxidants : Addition of 0.1% BHT (butylated hydroxytoluene) during storage.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Ethyl 9-methyl-8-oxo-5-phenyl-8,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate?
- Methodology : A one-pot two-step reaction involving refluxing equimolar amounts of precursors (e.g., substituted pyridines or triazoles) in ethanol or DMF for 3–8 hours yields the core structure. Crystallization from aqueous DMF or ethanol ensures purity . Ethyl acetoacetate is often used as a key reagent for introducing the ester moiety .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Protocol :
- ¹H/¹³C NMR : Assign peaks based on characteristic shifts: aromatic protons (δ 6.3–8.0 ppm), methyl groups (δ 2.3–2.5 ppm), and ester carbonyls (δ 160–170 ppm in ¹³C) .
- IR : Confirm ester (C=O stretch at ~1700 cm⁻¹) and oxo groups (C=O at ~1650 cm⁻¹) .
- HRMS : Validate molecular weight with <5 ppm error (e.g., [M+H]⁺ calculated for C₂₀H₁₈N₅O₃: 376.1384) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Approach : Use in vitro antioxidant assays:
- DPPH/ABTS radical scavenging : Measure IC₅₀ values at 517 nm (DPPH) or 734 nm (ABTS) .
- FRAP assay : Quantify reduction of Fe³⁺-TPTZ complex at 593 nm .
Advanced Research Questions
Q. How to design experiments to optimize PDE1 inhibitory activity based on structural analogs?
- Strategy :
- Scaffold modification : Introduce benzyl or methyl groups at position 6 or 9 to enhance binding to PDE1's hydrophobic pocket .
- Activity testing : Use PDE1 enzyme inhibition assays (IC₅₀ determination) and compare with lead compounds like 6-benzyl-triazolopyrimidines .
- SAR analysis : Correlate substituent electronegativity (e.g., nitro vs. methoxy groups) with IC₅₀ values .
Q. How to resolve contradictions in NMR data caused by tautomerism or solvent effects?
- Guidelines :
- Variable solvent NMR : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify tautomer-dependent shifts (e.g., keto-enol equilibrium) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by tracing coupling patterns and carbon-proton correlations .
- DFT calculations : Predict dominant tautomers using Gaussian09 with B3LYP/6-31G(d) basis set .
Q. What computational approaches elucidate the compound’s mechanism of action?
- Workflow :
- Molecular docking (AutoDock Vina) : Dock the compound into PDE1 (PDB: 6CJL) or GABA receptors to identify binding poses .
- DFT analysis : Calculate HOMO-LUMO energies to predict electron transfer capacity in antioxidant assays .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. How does X-ray crystallography validate the compound’s structure and intermolecular interactions?
- Procedure :
- Crystal growth : Use slow evaporation from ethanol/DMF (1:1) to obtain single crystals .
- Data collection : Perform at 100 K with Mo-Kα radiation (λ = 0.71073 Å). Refine using SHELXL-2018 .
- Key metrics : Analyze hydrogen bonding (e.g., N–H···O) and π-π stacking distances (3.4–3.8 Å) in the crystal lattice .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
